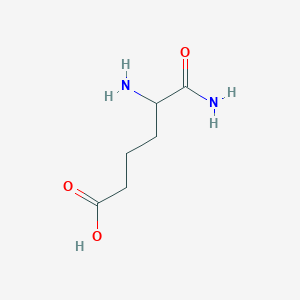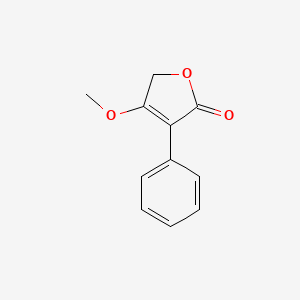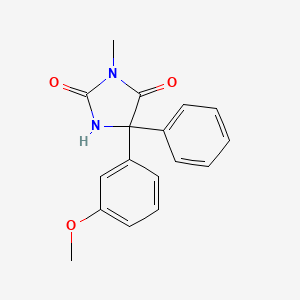
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride is a diazonium salt with the molecular formula C11H17ClN2O2S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(propylthio)benzenediazonium chloride typically involves the diazotization of 2,5-diethoxy-4-(propylthio)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hydrochloric acid at low temperatures. The reaction conditions are crucial to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are used under mild conditions.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or amines.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Aniline derivatives.
Applications De Recherche Scientifique
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Diethoxy-4-(propylthio)benzenediazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo coupling reactions with nucleophiles, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific reaction and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Diethoxy-4-morpholinobenzenediazonium chloride
- 2,5-Diethoxy-4-(2-phenylacetamido)-benzenediazonium chloride
Uniqueness
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other diazonium salts. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
50978-50-2 |
|---|---|
Formule moléculaire |
C13H19ClN2O2S |
Poids moléculaire |
302.82 g/mol |
Nom IUPAC |
2,5-diethoxy-4-propylsulfanylbenzenediazonium;chloride |
InChI |
InChI=1S/C13H19N2O2S.ClH/c1-4-7-18-13-9-11(16-5-2)10(15-14)8-12(13)17-6-3;/h8-9H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CIFKRJMEMIOHHP-UHFFFAOYSA-M |
SMILES canonique |
CCCSC1=C(C=C(C(=C1)OCC)[N+]#N)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)


![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)




